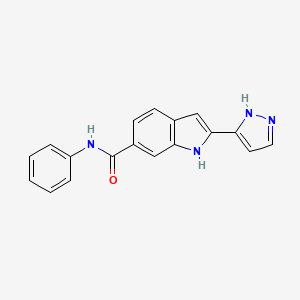![molecular formula C17H21N3O2S B14225855 N-[5-(2-Sulfanylacetamido)pentyl]quinoline-8-carboxamide CAS No. 828920-11-2](/img/structure/B14225855.png)
N-[5-(2-Sulfanylacetamido)pentyl]quinoline-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(2-Sulfanylacetamido)pentyl]quinoline-8-carboxamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a quinoline core structure, which is fused with a carboxamide group and a sulfanylacetamido side chain, making it a unique and potentially valuable molecule for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-Sulfanylacetamido)pentyl]quinoline-8-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the quinoline derivative with an appropriate amine under suitable conditions.
Attachment of the Sulfanylacetamido Side Chain: The sulfanylacetamido side chain can be attached via nucleophilic substitution reactions, where the sulfanylacetamido group is introduced using thiol reagents and acylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and green chemistry approaches to minimize environmental impact and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-[5-(2-Sulfanylacetamido)pentyl]quinoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The quinoline core can undergo electrophilic substitution reactions, where substituents can be introduced at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated quinolines, nitroquinolines, alkylquinolines
Aplicaciones Científicas De Investigación
N-[5-(2-Sulfanylacetamido)pentyl]quinoline-8-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-[5-(2-Sulfanylacetamido)pentyl]quinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The sulfanylacetamido side chain can interact with enzymes and proteins, inhibiting their activity and affecting cellular processes. These interactions make the compound a potential candidate for therapeutic applications.
Comparación Con Compuestos Similares
N-[5-(2-Sulfanylacetamido)pentyl]quinoline-8-carboxamide can be compared with other quinoline derivatives, such as:
Quinoline-8-carboxamide: Lacks the sulfanylacetamido side chain, making it less versatile in terms of biological activity.
N-(2-Aminoethyl)quinoline-8-carboxamide: Contains an aminoethyl side chain instead of sulfanylacetamido, leading to different biological interactions.
N-(2-Hydroxyethyl)quinoline-8-carboxamide: Features a hydroxyethyl side chain, which affects its solubility and reactivity.
The presence of the sulfanylacetamido side chain in this compound makes it unique and potentially more effective in certain applications compared to its analogs.
Propiedades
Número CAS |
828920-11-2 |
|---|---|
Fórmula molecular |
C17H21N3O2S |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
N-[5-[(2-sulfanylacetyl)amino]pentyl]quinoline-8-carboxamide |
InChI |
InChI=1S/C17H21N3O2S/c21-15(12-23)18-9-2-1-3-10-20-17(22)14-8-4-6-13-7-5-11-19-16(13)14/h4-8,11,23H,1-3,9-10,12H2,(H,18,21)(H,20,22) |
Clave InChI |
MCZTZVMBLBXXFB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)C(=O)NCCCCCNC(=O)CS)N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Methoxy-2-(4-nitrophenyl)ethenyl]oxidanium](/img/structure/B14225786.png)
![1,1'-[(1-Iodopropane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14225791.png)
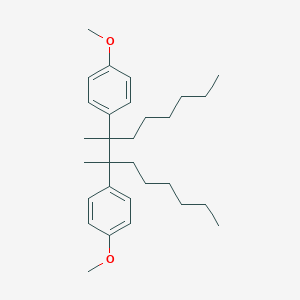
![[3-(2,4-Dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] acetate](/img/structure/B14225813.png)
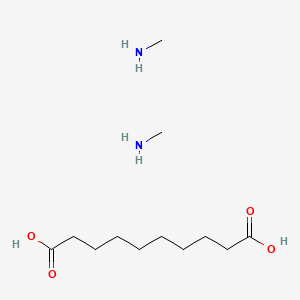
![Benzonitrile, 3-[4-(3-fluoro-2-pyridinyl)-2-oxazolyl]-](/img/structure/B14225818.png)

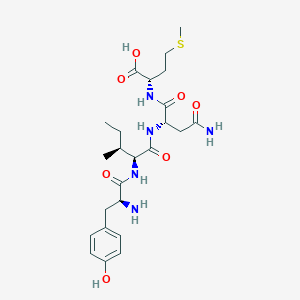
![Benzonitrile, 3-[4-(5-chloro-2-pyridinyl)-2-oxazolyl]-](/img/structure/B14225845.png)
![Diethyl [(2R,3S)-2,3-dihydroxybutyl]phosphonate](/img/structure/B14225847.png)
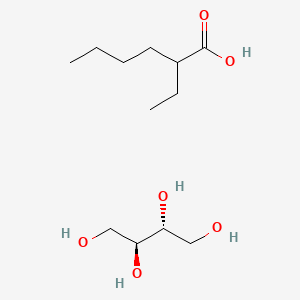
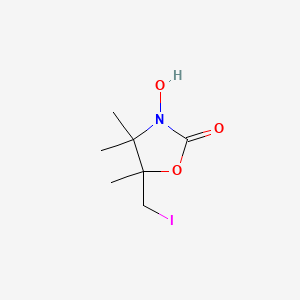
![[(2R,3R)-1-Benzyl-3-phenylazetidin-2-yl]methanol](/img/structure/B14225867.png)
